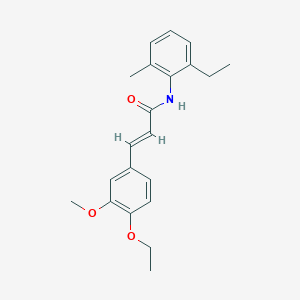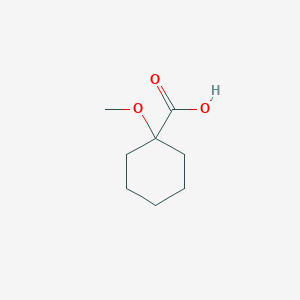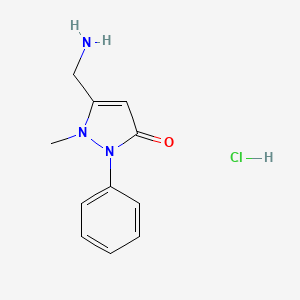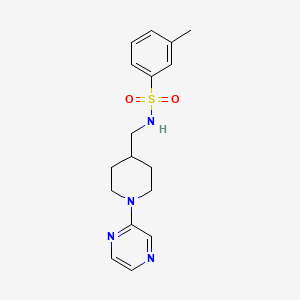
2-((tert-Butoxycarbonyl)amino)-2-(1,1-dioxidotetrahydro-2H-thiopyran-4-yl)acetic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-((tert-Butoxycarbonyl)amino)-2-(1,1-dioxidotetrahydro-2H-thiopyran-4-yl)acetic acid is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a tert-butoxycarbonyl (Boc) protecting group, an amino acid moiety, and a tetrahydrothiopyran ring with a sulfone group, making it a unique molecule for synthetic and research purposes.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-((tert-Butoxycarbonyl)amino)-2-(1,1-dioxidotetrahydro-2H-thiopyran-4-yl)acetic acid typically involves multiple steps:
Formation of the Tetrahydrothiopyran Ring: The initial step involves the synthesis of the tetrahydrothiopyran ring, which can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Sulfone Group: The tetrahydrothiopyran ring is then oxidized to introduce the sulfone group. This can be done using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA).
Amino Acid Coupling: The next step involves coupling the sulfone-containing tetrahydrothiopyran with an amino acid derivative. This is typically done using peptide coupling reagents like N,N’-dicyclohexylcarbodiimide (DCC) or N-ethyl-N’-(3-dimethylaminopropyl)carbodiimide (EDC).
Protection with tert-Butoxycarbonyl Group: Finally, the amino group is protected with a tert-butoxycarbonyl group using di-tert-butyl dicarbonate (Boc2O) in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This could involve continuous flow chemistry techniques, automated synthesis, and the use of industrial-grade reagents and solvents.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound can undergo further oxidation reactions, particularly at the sulfur atom, to form sulfoxides or sulfones.
Reduction: Reduction reactions can target the sulfone group, potentially converting it back to a sulfide or sulfoxide.
Substitution: The Boc-protected amino group can participate in nucleophilic substitution reactions, especially after deprotection.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-CPBA.
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).
Substitution: Deprotection with trifluoroacetic acid (TFA), followed by nucleophilic reagents like amines or alcohols.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Sulfides, sulfoxides.
Substitution: Various substituted amino acids or peptides.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules
Biology
In biological research, the compound can be used to study the effects of sulfone-containing amino acids on protein structure and function. It can also serve as a probe to investigate enzyme-substrate interactions involving sulfur-containing groups.
Medicine
In medicine, derivatives of this compound could be explored for their potential therapeutic properties. Sulfone-containing compounds are known for their antimicrobial and anti-inflammatory activities, making this compound a candidate for drug development.
Industry
In the industrial sector, this compound can be used in the synthesis of specialty chemicals, polymers, and materials with unique properties. Its ability to undergo various chemical reactions makes it versatile for industrial applications.
Wirkmechanismus
The mechanism of action of 2-((tert-Butoxycarbonyl)amino)-2-(1,1-dioxidotetrahydro-2H-thiopyran-4-yl)acetic acid depends on its specific application. In biological systems, it may interact with enzymes or receptors through its sulfone and amino acid moieties. The Boc group can be removed under acidic conditions, revealing the free amino group, which can then participate in biochemical reactions.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-((tert-Butoxycarbonyl)amino)-2-(1,1-dioxidotetrahydro-2H-thiopyran-4-yl)propanoic acid: Similar structure but with a propanoic acid moiety.
2-((tert-Butoxycarbonyl)amino)-2-(1,1-dioxidotetrahydro-2H-thiopyran-4-yl)butanoic acid: Similar structure but with a butanoic acid moiety.
2-((tert-Butoxycarbonyl)amino)-2-(1,1-dioxidotetrahydro-2H-thiopyran-4-yl)pentanoic acid: Similar structure but with a pentanoic acid moiety.
Uniqueness
The uniqueness of 2-((tert-Butoxycarbonyl)amino)-2-(1,1-dioxidotetrahydro-2H-thiopyran-4-yl)acetic acid lies in its specific combination of functional groups, which allows for a wide range of chemical modifications and applications. Its sulfone group provides stability and reactivity, while the Boc-protected amino group offers versatility in peptide synthesis and other biochemical applications.
Eigenschaften
IUPAC Name |
2-(1,1-dioxothian-4-yl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]acetic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H21NO6S/c1-12(2,3)19-11(16)13-9(10(14)15)8-4-6-20(17,18)7-5-8/h8-9H,4-7H2,1-3H3,(H,13,16)(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GDQPKCZYHYRQCH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(C1CCS(=O)(=O)CC1)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H21NO6S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1822544-80-8 |
Source


|
| Record name | 2-{[(tert-butoxy)carbonyl]amino}-2-(1,1-dioxo-1lambda6-thian-4-yl)acetic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(Z)-3,5-dimethoxy-N-(3-(prop-2-yn-1-yl)-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2600898.png)


![11-(3,3,3-trifluoropropanesulfonyl)-7,8,11-triazatricyclo[6.4.0.0^{2,6}]dodeca-1,6-diene](/img/structure/B2600902.png)
![4-[(6-Chloro-5-fluoropyridin-3-yl)sulfonyl]-3-methylpiperazin-2-one](/img/structure/B2600903.png)

![N-[(6-cyclopropylpyridin-3-yl)methyl]-5-fluoropyridine-3-carboxamide](/img/structure/B2600905.png)



![(E)-1-(3-(benzo[d][1,3]dioxol-5-yl)pyrrolidin-1-yl)-3-(furan-3-yl)prop-2-en-1-one](/img/structure/B2600909.png)

